3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound that features a benzothiazole moiety linked to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions could introduce a variety of functional groups, altering the compound’s properties .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and other biological processes.
Medicine: The compound may have pharmacological properties that could be explored for developing new drugs or therapeutic agents.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
S-(1,3-benzothiazol-2-yl) O-phenyl thiocarbonate: This compound shares the benzothiazole moiety but differs in its overall structure and functional groups.
AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile): This compound also contains a benzothiazole group and is known for its inhibitory effects on the JNK signaling pathway.
Uniqueness
3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its combination of the benzothiazole and chromenone structures, which may confer distinct chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-12(2)11-23-14-8-7-13-9-15(20(22)24-17(13)10-14)19-21-16-5-3-4-6-18(16)25-19/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAYKUWVDUZLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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